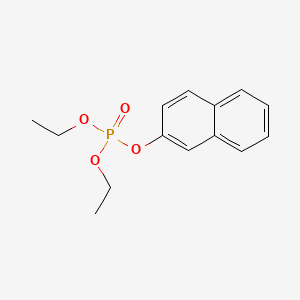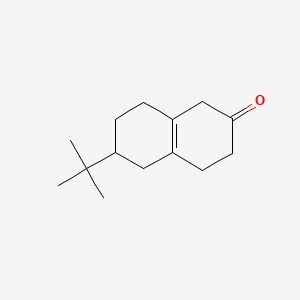
6-(1,1-Dimethylethyl)-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1,1-Dimethylethyl)-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one is an organic compound with a complex structure It is characterized by a hexahydronaphthalene core substituted with a tert-butyl group at the 6th position and a ketone functional group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1-Dimethylethyl)-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one typically involves the following steps:
Formation of the hexahydronaphthalene core: This can be achieved through hydrogenation of naphthalene derivatives under high pressure and temperature conditions.
Introduction of the tert-butyl group: This step involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Oxidation to form the ketone: The final step involves oxidation of the intermediate compound to introduce the ketone functional group at the 2nd position. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters is crucial to achieve high efficiency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1,1-Dimethylethyl)-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(1,1-Dimethylethyl)-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-(1,1-Dimethylethyl)-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The ketone functional group can form hydrogen bonds with biological macromolecules, influencing their activity. The tert-butyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butylphenol: Another antioxidant with similar structural features but different functional properties.
Uniqueness
6-(1,1-Dimethylethyl)-3,4,5,6,7,8-hexahydronaphthalen-2(1H)-one is unique due to its hexahydronaphthalene core, which imparts distinct chemical and physical properties compared to other tert-butyl-substituted compounds. Its specific structure allows for unique interactions in chemical and biological systems, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
69007-46-1 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
6-tert-butyl-3,4,5,6,7,8-hexahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C14H22O/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h12H,4-9H2,1-3H3 |
InChI-Schlüssel |
OKACDABQAFZGBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC2=C(C1)CCC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


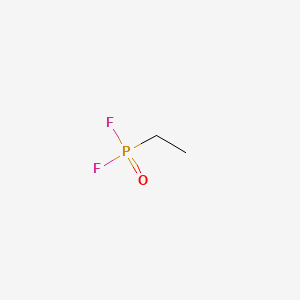
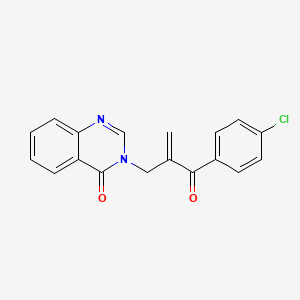

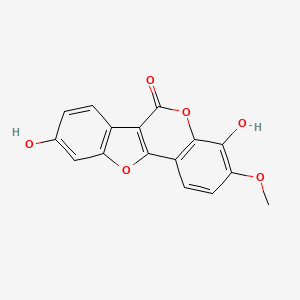
![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)
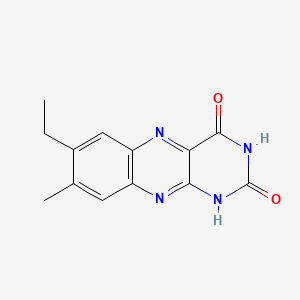
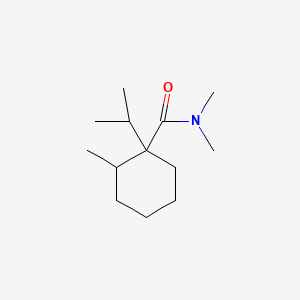

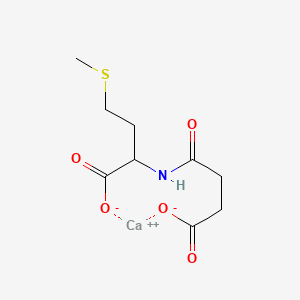

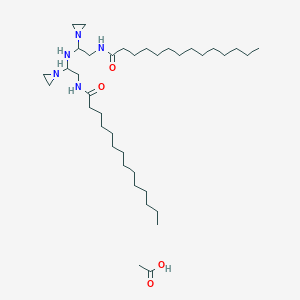

![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
